molecular formula C13H10O5 B14337793 4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid CAS No. 105621-41-8

4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid

Cat. No.: B14337793
CAS No.: 105621-41-8
M. Wt: 246.21 g/mol
InChI Key: DSTFONRRUWCLQT-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a methoxyphenyl group attached to a pyranone ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired pyranone structure. The reaction conditions typically involve the use of a strong base such as sodium ethoxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, their purification, and the final cyclization and oxidation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyranone ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A monocarboxylic acid with a similar methoxyphenyl group but different core structure.

    5-(4-Methoxyphenyl)-1H-indoles: Compounds with a similar methoxyphenyl group but different heterocyclic core.

    5-(4-Methoxyphenyl)-1H-imidazoles: Compounds with a similar methoxyphenyl group but different heterocyclic core.

Uniqueness

4-(4-Methoxyphenyl)-2-oxo-2H-pyran-5-carboxylic acid is unique due to its specific pyranone core structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

105621-41-8

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-oxopyran-3-carboxylic acid

InChI

InChI=1S/C13H10O5/c1-17-9-4-2-8(3-5-9)10-6-12(14)18-7-11(10)13(15)16/h2-7H,1H3,(H,15,16)

InChI Key

DSTFONRRUWCLQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC=C2C(=O)O

Origin of Product

United States

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